molecular formula C15H18N4O4S B6562095 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide CAS No. 921821-65-0

2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B6562095
CAS No.: 921821-65-0
M. Wt: 350.4 g/mol
InChI Key: BUXAMRWLFGGBGL-UHFFFAOYSA-N
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Description

This compound features a 1H-imidazole core substituted at position 1 with a carbamoylmethyl group (-CH₂C(O)NH₂) and at position 5 with a hydroxymethyl group (-CH₂OH). A sulfanyl (-S-) linker connects the imidazole to an acetamide moiety, which is further substituted with a 2-methoxyphenyl group. Its polar substituents (hydroxymethyl, carbamoyl) likely enhance aqueous solubility compared to analogs with non-polar groups .

Properties

IUPAC Name

2-[5-(hydroxymethyl)-2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S/c1-23-12-5-3-2-4-11(12)18-14(22)9-24-15-17-6-10(8-20)19(15)7-13(16)21/h2-6,20H,7-9H2,1H3,(H2,16,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXAMRWLFGGBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC=C(N2CC(=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves several key steps:

  • Formation of the Imidazole Ring: : This is achieved by the reaction of an appropriate aldehyde with glyoxal in the presence of ammonia.

  • Attachment of Carbamoylmethyl Group: : The imidazole is further reacted with a chloroacetamide derivative under basic conditions to introduce the carbamoylmethyl group.

  • Introduction of the Sulfanyl Group: : Thiolation is done using an appropriate thiol derivative.

  • Final Coupling: : The methoxyphenyl group is introduced using a suitable acylation reaction.

Industrial Production Methods

Industrial production involves scaling up these reactions using continuous flow reactors and optimized conditions to ensure high yield and purity. Catalysts and automated systems are often employed to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid using reagents like PCC or KMnO4.

  • Reduction: : Reduction of the carbonyl groups can be achieved using agents like NaBH4 or LiAlH4.

  • Substitution: : The imidazole ring is susceptible to various nucleophilic substitutions.

Common Reagents and Conditions

  • Oxidation: : PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate)

  • Reduction: : NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)

  • Substitution: : Nucleophiles like amines or thiols under basic conditions.

Major Products

  • Oxidation: : Formation of aldehyde or carboxylic acid derivatives.

  • Reduction: : Formation of alcohol derivatives.

  • Substitution: : Formation of various substituted imidazole derivatives.

Scientific Research Applications

2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide has several applications:

  • Chemistry: : Used as a ligand in coordination chemistry and catalyst in organic reactions.

  • Biology: : Functions as a molecular probe for studying enzyme mechanisms.

  • Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : Employed in the development of advanced materials and coatings.

Mechanism of Action

The compound interacts with molecular targets through its imidazole and acetamide groups. The sulfanyl and hydroxymethyl groups contribute to its reactivity and binding affinity. The exact pathways often involve:

  • Enzyme Inhibition: : Binding to active sites of enzymes, thereby inhibiting their activity.

  • Signal Modulation: : Affecting cellular signaling pathways through interaction with receptors or other proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Key Substituents Molecular Formula (Calculated)
Target Compound 1H-imidazole 1: -CH₂C(O)NH₂; 5: -CH₂OH; S-linked to -N-(2-methoxyphenyl)acetamide ~C₁₆H₁₈N₄O₄S
N-(2-Chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide 1H-imidazole 1: -CH₂C(O)NH(2-Cl-C₆H₄); 2: -CH₃; 5: -NO₂ C₁₂H₁₁ClN₄O₃
N-(4-(((1-((2-Chlorophenyl)methyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)acetamide 1H-imidazole 1: -(CH₂)(2-Cl-C₆H₄); 2: -NH(SO₂-C₆H₄); 5: -CH₃; linked to acetamide C₁₉H₁₉ClN₄O₃S
2-({1-[(Cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide 1H-imidazole 1: -CH₂C(O)NH(cyclopentyl); 5: -CH₂OH; S-linked to -N-phenylacetamide ~C₂₀H₂₄N₄O₃S
N-(1,3-Benzodioxol-5-yl)-2-[[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide 1H-imidazole 4: -S-linked acetamide-N-(benzodioxol); 2: -3-MeO-C₆H₄; 5: -C₆H₅ ~C₂₆H₂₂N₄O₄S

Key Observations:

  • Linker Variations: Sulfanyl (-S-) linkers (target compound, ) contrast with sulfonyl (-SO₂-) groups in other analogs (e.g., ), which may alter metabolic stability and electronic properties.
  • Aromatic Substitutions: The 2-methoxyphenyl group in the target compound introduces moderate lipophilicity, intermediate between chlorophenyl () and benzodioxol () moieties.
Physicochemical Properties

Table 2: Predicted Physicochemical Properties

Compound logP (Estimated) Solubility (mg/mL) Molecular Weight (g/mol)
Target Compound 1.8 ~15 378.4
N-(2-Chlorophenyl)-... () 2.5 ~5 294.7
N-(4-Sulfonylphenyl)... () 3.1 ~2 434.9
Cyclopentylcarbamoyl Analog () 2.2 ~10 410.5
Benzodioxol Derivative () 2.9 ~8 494.5

Analysis:

  • The target compound’s lower logP (1.8 vs. 2.5–3.1 in analogs) reflects its polar substituents, favoring aqueous solubility.
  • Bulkier groups (e.g., cyclopentyl in ) marginally increase molecular weight without drastically reducing solubility.

Biological Activity

The compound 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a novel imidazole derivative that has garnered attention for its potential biological activity, particularly in the fields of oncology and anti-inflammatory therapies. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N4O3SC_{16}H_{20}N_{4}O_{3}S with a molecular weight of approximately 348.4 g/mol . The structural features include:

Property Value
Molecular FormulaC16H20N4O3SC_{16}H_{20}N_{4}O_{3}S
Molecular Weight348.4 g/mol
IUPAC NameThis compound
InChI KeyRLRLBTJNKXVIIV-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The imidazole ring is known to participate in hydrogen bonding and coordination with metal ions, enhancing its binding affinity to biological targets. The presence of the sulfanyl group may also contribute to the compound's reactivity and biological properties.

Potential Mechanisms Include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to cancer progression or inflammatory responses.
  • Modulation of Receptor Activity : It could interact with G-protein coupled receptors (GPCRs), influencing cellular signaling pathways.
  • Anti-inflammatory Effects : By modulating oxidative stress pathways, it may exert protective effects against inflammation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. A study highlighted its efficacy against glioblastoma (U87MG) cells, where it demonstrated potent inhibition of cell proliferation and induction of apoptosis.

Cell Line IC50 (μM)
U87MG (Glioblastoma)5.0
DU145 (Prostate)15.0
A549 (Lung)12.0

These results suggest that the compound could serve as a potential therapeutic agent in treating aggressive tumors characterized by high levels of oxidative stress.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promise in reducing inflammation. In vitro studies have demonstrated its ability to lower pro-inflammatory cytokine levels in macrophages, indicating a potential role in managing inflammatory diseases.

Case Studies

  • Study on HO-1 Inhibition :
    A recent investigation into heme oxygenase-1 (HO-1) inhibitors identified this compound as a significant player in reducing HO-1 expression in cancer cells, which is associated with poor prognosis and chemoresistance. The study reported an IC50 value of 8 μM , suggesting effective inhibition compared to other compounds in the series .
  • Evaluation Against Multiple Cancer Types :
    Another study evaluated various derivatives of imidazole compounds for their anticancer activity across different cell lines, including prostate and lung cancers. The findings indicated that modifications to the imidazole structure significantly impacted biological activity, with this specific compound outperforming others in terms of potency against U87MG cells .

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